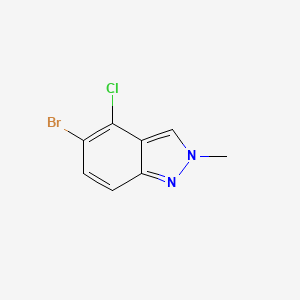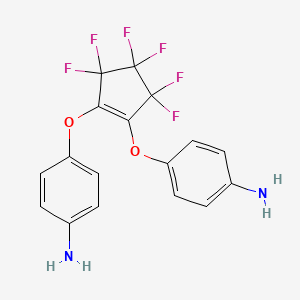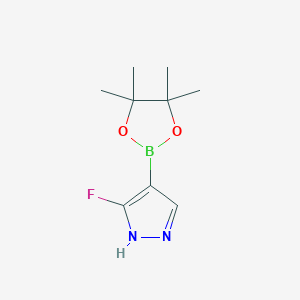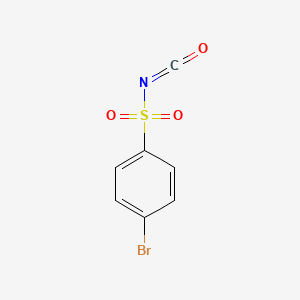
Biotin-PEG(4)-SS-Alkyne
Übersicht
Beschreibung
Biotin-PEG(4)-SS-Alkyne is a biotinylation reagent that contains a biotin molecule attached to a polyethylene glycol (PEG) spacer . Biotin is a small molecule that binds with high affinity to both avidins and streptavidins . The PEG spacer increases the hydrophilicity of the molecules .
Synthesis Analysis
The synthesis of this compound involves the reaction of N-hydroxysuccinimide (NHS) esters with primary amino groups (-NH2) in alkaline buffers to form stable amide bonds . This reaction occurs efficiently and specifically with lysine and N-terminal amino groups .Molecular Structure Analysis
The molecular structure of this compound consists of a biotin molecule attached to a PEG spacer. The molecular weight of a similar compound, Biotin-PEG4-NHS Ester, is 588.67 g/mol .Chemical Reactions Analysis
This compound can react with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form covalent bonds . The hydrophilic polyethylene glycol (PEG) spacer arm of this reagent imparts water solubility that is transferred to the labeled molecule, thus reducing aggregation of labeled proteins stored in solution .Physical And Chemical Properties Analysis
This compound is a solid or viscous liquid with a molecular weight of 281.37 . It is soluble in DMSO . The PEG spacer arm increases the solubility of the biotinylated molecule, helping to prevent aggregation of biotinylated antibodies stored in solution .Wissenschaftliche Forschungsanwendungen
Biotin-PEG(4)-SS-Alkyne has a variety of applications in scientific research. It can be used to label proteins, peptides, and other biomolecules for imaging, tracking, and detection. It can also be used to synthesize biotinylated nanoparticles for drug delivery, and to construct biotinylated DNA and RNA for gene delivery.
Wirkmechanismus
Biotin-PEG(4)-SS-Alkyne works by forming a covalent bond between the alkyne and the biotin-PEG(4)-azide. This bond is stable and can be used to attach biotin to a variety of molecules. The biotin can then be used to attach other molecules, such as proteins or peptides, to the biotinylated molecule.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. The biotinylated molecules created with this reagent are not known to interact with any biological systems or pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Biotin-PEG(4)-SS-Alkyne for bioconjugation are that it is highly efficient and versatile. It can be used to label a variety of molecules and can be used in a variety of applications. The main limitation of this reagent is that it is not suitable for use in vivo, as the biotinylated molecules created with this reagent are not known to interact with any biological systems or pathways.
Zukünftige Richtungen
There are several potential future directions for the use of Biotin-PEG(4)-SS-Alkyne. It could be used to develop new bioconjugation techniques, such as biotinylating proteins and peptides for use in drug delivery. It could also be used to develop new biotinylated nanoparticles for imaging, tracking, and detection. Additionally, it could be used to create new biotinylated DNA and RNA for gene delivery. Finally, it could be used to develop new biotinylated molecules for use in biochemistry, cell biology, and drug delivery.
Synthesemethoden
Biotin-PEG(4)-SS-Alkyne is synthesized from the reaction of biotin-PEG(4)-azide with a terminal alkyne. The reaction is carried out in an aqueous buffer at pH 8.0-9.0 and the reaction is complete within one hour. The reaction is highly efficient, with yields of up to 99%.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Biotin-PEG4-SS-Alkyne plays a crucial role in biochemical reactions, particularly in the field of bioconjugation. The alkyne group of Biotin-PEG4-SS-Alkyne reacts specifically with azide-containing molecules in the presence of a copper catalyst, forming a stable triazole linkage . This reaction is highly efficient and selective, making it ideal for labeling and modifying biomolecules such as proteins, nucleic acids, and lipids.
Biotin-PEG4-SS-Alkyne interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to label proteins with biotin, allowing for their subsequent detection and purification using streptavidin or avidin-based systems. The biotin moiety binds strongly to streptavidin or avidin, forming a stable complex that can be easily isolated from the reaction mixture .
Cellular Effects
Biotin-PEG4-SS-Alkyne has significant effects on various types of cells and cellular processes. When introduced into cells, Biotin-PEG4-SS-Alkyne can be used to label specific biomolecules, enabling researchers to track their localization, interactions, and functions. This compound can influence cell signaling pathways by modifying key signaling proteins, thereby affecting downstream cellular responses .
Additionally, Biotin-PEG4-SS-Alkyne can impact gene expression by labeling transcription factors or other regulatory proteins. This allows researchers to study the dynamics of gene regulation and identify target genes influenced by specific signaling pathways. Furthermore, Biotin-PEG4-SS-Alkyne can affect cellular metabolism by labeling metabolic enzymes, providing insights into metabolic flux and pathway regulation .
Molecular Mechanism
The molecular mechanism of Biotin-PEG4-SS-Alkyne involves its ability to form stable triazole linkages with azide-containing molecules through copper-catalyzed azide-alkyne cycloaddition. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules .
At the molecular level, Biotin-PEG4-SS-Alkyne binds to target biomolecules through the biotin moiety, which interacts strongly with streptavidin or avidin. This binding interaction facilitates the detection and purification of the labeled biomolecules. Additionally, the PEG spacer provides flexibility and reduces steric hindrance, ensuring efficient conjugation and minimal interference with the biomolecule’s function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Biotin-PEG4-SS-Alkyne can change over time. The stability of Biotin-PEG4-SS-Alkyne is influenced by factors such as temperature, pH, and the presence of reducing agents. Under optimal conditions, Biotin-PEG4-SS-Alkyne remains stable and retains its labeling efficiency .
Prolonged exposure to harsh conditions or reducing agents can lead to the degradation of Biotin-PEG4-SS-Alkyne, resulting in decreased labeling efficiency. Long-term studies have shown that Biotin-PEG4-SS-Alkyne can have lasting effects on cellular function, particularly in terms of protein labeling and tracking .
Dosage Effects in Animal Models
The effects of Biotin-PEG4-SS-Alkyne vary with different dosages in animal models. At low doses, Biotin-PEG4-SS-Alkyne can effectively label target biomolecules without causing significant toxicity or adverse effects. At high doses, Biotin-PEG4-SS-Alkyne may exhibit toxic effects, including cellular stress and disruption of normal cellular processes .
Threshold effects have been observed in studies, where a certain dosage of Biotin-PEG4-SS-Alkyne is required to achieve efficient labeling. Beyond this threshold, increasing the dosage does not significantly enhance labeling efficiency but may increase the risk of adverse effects .
Metabolic Pathways
Biotin-PEG4-SS-Alkyne is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. By labeling these enzymes, researchers can study the dynamics of metabolic flux and identify key regulatory points in metabolic pathways .
The biotin moiety of Biotin-PEG4-SS-Alkyne interacts with biotin-dependent enzymes, such as carboxylases, which play essential roles in metabolic processes. This interaction allows for the precise tracking and quantification of enzyme activity, providing valuable insights into metabolic regulation .
Transport and Distribution
Within cells and tissues, Biotin-PEG4-SS-Alkyne is transported and distributed through various mechanisms. The PEG spacer enhances the solubility and stability of Biotin-PEG4-SS-Alkyne, facilitating its transport across cellular membranes .
Biotin-PEG4-SS-Alkyne can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. This compound can be targeted to specific tissues or organs by conjugating it with targeting ligands, allowing for precise delivery and labeling of biomolecules in vivo .
Subcellular Localization
The subcellular localization of Biotin-PEG4-SS-Alkyne is influenced by its targeting signals and post-translational modifications. Biotin-PEG4-SS-Alkyne can be directed to specific compartments or organelles through the use of targeting peptides or signal sequences .
Once localized, Biotin-PEG4-SS-Alkyne can exert its labeling effects on target biomolecules, providing valuable information on their subcellular distribution and function. This compound can also be used to study the dynamics of protein trafficking and organelle interactions .
Eigenschaften
IUPAC Name |
4-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(but-3-ynylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H49N5O8S3/c1-2-3-9-30-27(37)8-20-44-45-21-11-32-26(36)7-12-39-14-16-41-18-19-42-17-15-40-13-10-31-25(35)6-4-5-24-28-23(22-43-24)33-29(38)34-28/h1,23-24,28H,3-22H2,(H,30,37)(H,31,35)(H,32,36)(H2,33,34,38)/t23-,24?,28-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMQVSWBFJZVLH-ITYCQJBESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC1C2C(CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC1[C@H]2[C@@H](CS1)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49N5O8S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292745.png)







![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97%](/img/structure/B6292790.png)
![Tris[di(4-acetoxybenzylidene)acetone]dipalladium(0) di(4-acetoxybenzylidene)acetone adduct, 97%](/img/structure/B6292802.png)
